molecular formula C24H21N5O3S2 B2717013 N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-15-3

N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2717013
CAS No.: 868973-15-3
M. Wt: 491.58
InChI Key: GAXOQTSUZCBDDS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group and a thiadiazole moiety linked to a naphthyl group. The molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, and it possesses unique properties that contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. The thiadiazole ring is known for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival. It may also induce apoptosis in cancer cells through the activation of caspases and modulation of oxidative stress pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Human Cancer Cell Lines :
    • A study reported that derivatives of thiadiazole compounds showed notable suppressive activity against human cancer lines such as A549 (lung), SK-MEL-2 (skin), and SK-OV-3 (ovarian). The compound's IC50 values ranged significantly, indicating strong dose-dependent effects on cell viability .
  • Structure-Activity Relationship :
    • The nature of substituents on the thiadiazole ring was found to influence the potency of the compound. For instance, derivatives with specific functional groups demonstrated enhanced anticancer activity compared to others .
  • Mechanisms of Action :
    • The compound's anticancer effects are believed to involve several mechanisms:
      • Inhibition of Cell Proliferation : It disrupts the cell cycle progression, leading to reduced proliferation rates in treated cells.
      • Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
      • Oxidative Stress Modulation : By altering reactive oxygen species (ROS) levels, it can induce oxidative damage selectively in cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameIC50 (µM)Cancer TypeMechanism
Compound A4.27Skin (SK-MEL-2)Apoptosis induction
Compound B0.794Breast (BT474)Cell cycle arrest
N-(4-acetamidophenyl)-2...9Prostate (PC3)ROS modulation

Properties

IUPAC Name

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-15(30)25-18-9-11-19(12-10-18)26-22(32)14-33-24-29-28-23(34-24)27-21(31)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-14H2,1H3,(H,25,30)(H,26,32)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOQTSUZCBDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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